molecular formula C10H8ClFN2O B12121649 3-(Chloromethyl)-5-(3-fluorobenzyl)-1,2,4-oxadiazole

3-(Chloromethyl)-5-(3-fluorobenzyl)-1,2,4-oxadiazole

Cat. No.: B12121649
M. Wt: 226.63 g/mol
InChI Key: FTHOKEKULDOICB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(3-fluorobenzyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

The synthesis of 3-(Chloromethyl)-5-(3-fluorobenzyl)-1,2,4-oxadiazole typically involves the reaction of 3-fluorobenzyl chloride with appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure the formation of the desired product.

Chemical Reactions Analysis

3-(Chloromethyl)-5-(3-fluorobenzyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include sodium hydride, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Chloromethyl)-5-(3-fluorobenzyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the field of synthetic chemistry.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(3-fluorobenzyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(Chloromethyl)-5-(3-fluorobenzyl)-1,2,4-oxadiazole can be compared with other oxadiazole derivatives such as:

  • 3-(Chloromethyl)-5-(4-fluorobenzyl)-1,2,4-oxadiazole
  • 3-(Chloromethyl)-5-(2-fluorobenzyl)-1,2,4-oxadiazole

These compounds share similar structural features but differ in the position of the fluorine atom on the benzyl group. This difference can influence their chemical reactivity and biological activity, making each compound unique in its own right.

Properties

Molecular Formula

C10H8ClFN2O

Molecular Weight

226.63 g/mol

IUPAC Name

3-(chloromethyl)-5-[(3-fluorophenyl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C10H8ClFN2O/c11-6-9-13-10(15-14-9)5-7-2-1-3-8(12)4-7/h1-4H,5-6H2

InChI Key

FTHOKEKULDOICB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=NC(=NO2)CCl

Origin of Product

United States

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